5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
Overview
Description
5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H9N3O2 . It is a derivative of benzoic acid, which has been substituted with a methyl group and a 1,2,3-triazole ring .
Molecular Structure Analysis
The molecular structure of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid can be analyzed using spectroscopic techniques. For instance, the IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds has shown two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid include a molecular weight of 203.2 . It is a solid at room temperature . The compound is soluble in methanol .Scientific Research Applications
Synthesis and Chemical Analysis
5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid is recognized for its role as a building block in chemical synthesis, particularly in the creation of triazole derivatives. It's utilized in the synthesis of various organic compounds due to its significant chemotherapeutic value. Its derivatives demonstrate a broad spectrum of biological activities, including antibiotic, antimicrobial, and antifungal properties. For instance, Sonawane & Sagare (2023) synthesized novel substituted triazole phenylmethanones using 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid derivatives in a series of sequential reactions, highlighting the compound's versatility in synthesizing complex organic molecules with potential chemotherapeutic applications (Sonawane & Sagare, 2023).
Structural Analysis and Material Science
5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid derivatives also play a crucial role in structural and material science. Dinesh (2013) analyzed the crystal structures of two benzoic acids, including a derivative of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, revealing various structural motifs and interactions. The study emphasized the importance of these compounds in understanding structure-activity relationships and designing new materials with desirable properties (Dinesh, 2013).
Corrosion Inhibition
In the context of industrial applications, derivatives of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid have shown potential as corrosion inhibitors. Jawad et al. (2020) synthesized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone and investigated its efficiency as a corrosion inhibitor for mild steel in a hydrochloric acid environment. The study highlighted the compound's high inhibition efficiency, reaching 95.10% at certain concentrations and conditions, demonstrating its potential in protecting industrial materials from corrosive damage (Jawad et al., 2020).
properties
IUPAC Name |
5-methyl-2-(triazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-5-4-11-12-13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWJXWEWOBHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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